molecular formula C10H14BrNO2S B1330689 4-bromo-N,N-diethylbenzenesulfonamide CAS No. 90944-62-0

4-bromo-N,N-diethylbenzenesulfonamide

Cat. No.: B1330689
CAS No.: 90944-62-0
M. Wt: 292.19 g/mol
InChI Key: NRGTZJXYAAGKQJ-UHFFFAOYSA-N
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Description

4-Bromo-N,N-diethylbenzenesulfonamide is an organic compound with the molecular formula C10H14BrNO2S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a bromine atom at the para position and two ethyl groups on the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 4-bromo-N,N-diethylbenzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Bromobenzenesulfonyl chloride+DiethylamineThis compound+HCl\text{4-Bromobenzenesulfonyl chloride} + \text{Diethylamine} \rightarrow \text{this compound} + \text{HCl} 4-Bromobenzenesulfonyl chloride+Diethylamine→this compound+HCl

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Bromo-N,N-diethylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding derivatives.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions, although these are less common.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common reagents used in these reactions include sodium hydroxide for substitution and hydrolysis, and oxidizing agents like potassium permanganate for oxidation reactions.

Scientific Research Applications

4-Bromo-N,N-diethylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N,N-diethylbenzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

4-Bromo-N,N-diethylbenzenesulfonamide can be compared with other sulfonamide derivatives, such as:

    4-Chloro-N,N-diethylbenzenesulfonamide: Similar structure but with a chlorine atom instead of bromine.

    N,N-Diethylbenzenesulfonamide: Lacks the halogen substitution on the benzene ring.

    4-Bromo-N,N-dimethylbenzenesulfonamide: Similar structure but with methyl groups instead of ethyl groups on the nitrogen atom.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

4-bromo-N,N-diethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-3-12(4-2)15(13,14)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGTZJXYAAGKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80324256
Record name 4-Bromo-N,N-diethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90944-62-0
Record name 90944-62-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406137
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromo-N,N-diethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-N,N-diethylbenzenesulphonamide
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

According to general procedure C, 4-Bromobenzene sulfonyl chloride (0.40 g, 1.56 mmol) and diethylamine (0.40 mL, 3.90 mmol) were stirred together in dry dichloromethane (5 mL) for 16 hours. 4-bromo-N,N-diethylbenzenesulfonamide (0.12 g) was provided after purification. MS (ESI) m/z 293. HPLC purity 99.2% at 210-370 nm, 9.4 min.; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min., 85/15-5/95 (ammonium formate buffer pH=3.5/ACN+MeOH) for 10 min., hold 4 min.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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